Ethyl 2,2-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release the active pyrrolidine moiety, which then exerts its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpyridine-3-carboxylate: Another ester derivative with a pyridine ring instead of pyrrolidine.
Methyl 2,2-dimethylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
Properties
CAS No. |
1705585-24-5 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-6-10-9(7,2)3/h7,10H,4-6H2,1-3H3 |
InChI Key |
CZWLFYKTHSWRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC1(C)C |
Origin of Product |
United States |
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